3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde

Description

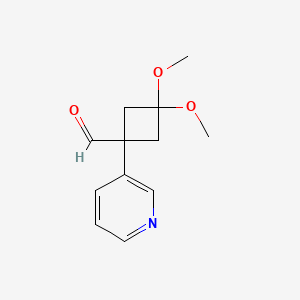

3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde is a structurally unique compound featuring a cyclobutane ring substituted with two methoxy groups at the 3-position, a pyridin-3-yl group at the 1-position, and a carbaldehyde functional group. The cyclobutane ring introduces significant steric strain due to its four-membered structure, which may influence reactivity and stability.

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

3,3-dimethoxy-1-pyridin-3-ylcyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C12H15NO3/c1-15-12(16-2)7-11(8-12,9-14)10-4-3-5-13-6-10/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

NDTNPKPPCNBSJT-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CC(C1)(C=O)C2=CN=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with 3,3-dimethoxycyclobutanone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyridinyl group may also interact with aromatic residues in proteins, influencing binding affinity and activity .

Comparison with Similar Compounds

Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives

Structural Similarities :

- Both compounds share a pyridine-3-yl group and an aldehyde functionality.

Key Differences : - The thiosemicarbazone derivatives lack the strained cyclobutane ring and instead incorporate a thiosemicarbazide side chain.

- Solubility in polar organic solvents (e.g., DMSO, chloroform) is comparable, but the absence of a strained ring in thiosemicarbazones may improve stability under acidic conditions .

tert-Butyl 4-Amino-4-(pyridin-3-yl)piperidine-1-carboxylate

Structural Similarities :

- Both compounds contain a pyridin-3-yl group.

Key Differences : - The piperidine ring (six-membered) in this compound reduces steric strain compared to the cyclobutane ring.

- The tert-butyloxycarbonyl (Boc) and amino groups introduce distinct reactivity, such as susceptibility to deprotection under acidic conditions, unlike the aldehyde group in the target compound .

2-Hydroxy-3,3-dimethoxy-1-(4-methoxyphenyl)propan-1-one

Structural Similarities :

- Both compounds feature 3,3-dimethoxy substituents.

Key Differences : - The hydroxyl group enables hydrogen bonding, which may enhance solubility in aqueous media compared to the target compound’s aldehyde group .

- The ketone functionality reduces electrophilicity relative to the aldehyde, limiting its utility in condensation reactions .

Data Table: Comparative Analysis of Structural and Physicochemical Properties

| Compound | Molecular Formula | Key Functional Groups | Ring Structure | Solubility (Organic Solvents) | Notable Properties |

|---|---|---|---|---|---|

| 3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde | C₁₂H₁₄NO₃ | Aldehyde, dimethoxy, pyridine | Cyclobutane | High (e.g., DCM, acetone) | High ring strain, reactive aldehyde |

| Pyridine-3-carbaldehyde thiosemicarbazone | Variable | Thiosemicarbazone, aldehyde | None | High (e.g., DMSO, chloroform) | Metal coordination, bioactivity |

| tert-Butyl piperidine derivative | C₁₅H₂₃N₃O₂ | Piperidine, Boc, amino | Piperidine | Moderate | Stable, deprotection-sensitive |

| 3,3-Dimethoxy propanone derivative | C₁₂H₁₄O₅ | Ketone, dimethoxy, hydroxyl | None | Moderate (polar solvents) | Hydrogen bonding, thermal stability |

Research Findings and Implications

- Reactivity : The cyclobutane ring in the target compound likely increases reactivity in ring-opening or strain-release reactions compared to six-membered analogs .

- Solubility: The dimethoxy groups enhance solubility in non-polar solvents, similar to trends observed in 3,3-dimethoxy propanone derivatives .

- Synthetic Feasibility : High yields (56–90%) for pyridine-3-carbaldehyde derivatives suggest that optimizing reaction conditions (e.g., catalysts, temperature) could improve the target compound’s synthesis .

Biological Activity

3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde (CAS: 2609864-87-9) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its activity in various biological systems.

The molecular formula of 3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde is C₁₂H₁₅NO₃, with a molecular weight of approximately 221.26 g/mol. It features a cyclobutane ring substituted with a pyridine moiety and two methoxy groups, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.26 g/mol |

| LogP | 1.3012 |

| TPSA | 48.42 Ų |

| H-Bond Acceptors | 4 |

| H-Bond Donors | 0 |

| Rotatable Bonds | 4 |

The biological activity of 3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde is thought to involve interactions with specific molecular targets within cells. Preliminary studies suggest that the compound may modulate pathways related to metabolic processes and receptor interactions, particularly with cannabinoid receptors, which are implicated in appetite regulation and metabolic syndrome .

Biological Activity

Research has highlighted several areas where this compound exhibits biological activity:

- Antagonism of Cannabinoid Receptors : Similar compounds have shown efficacy in modulating the cannabinoid receptor type 1 (CB1), which plays a significant role in appetite and energy homeostasis. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine and cyclobutane components can enhance binding affinity and functional activity .

- Potential Anti-obesity Effects : Given its interaction with CB1 receptors, there is potential for this compound to be explored in anti-obesity therapies. Research into related compounds has shown promising results in reducing food intake and influencing lipid metabolism .

- Cellular Pathways : The compound's ability to influence various cellular pathways may be attributed to its structural features, allowing it to act as a modulator of signaling cascades involved in inflammation and metabolic regulation.

Case Studies

A recent study investigated the effects of structurally similar compounds on metabolic parameters in animal models. The results indicated that compounds with similar structural motifs to 3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde demonstrated significant reductions in serum lipid levels and improved metabolic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.